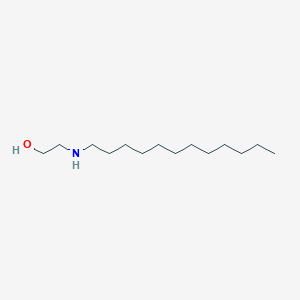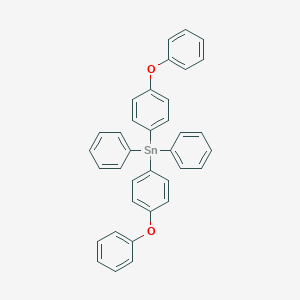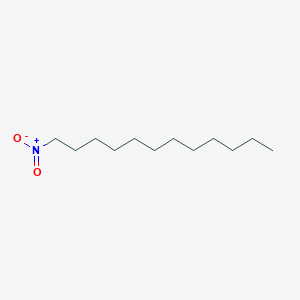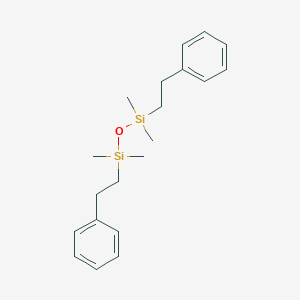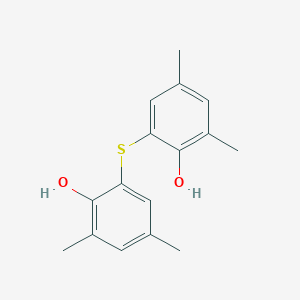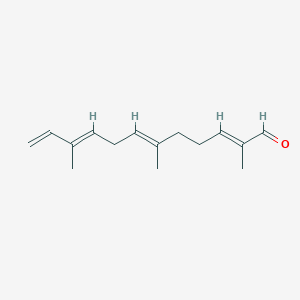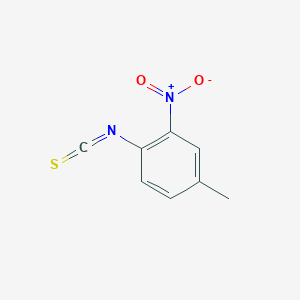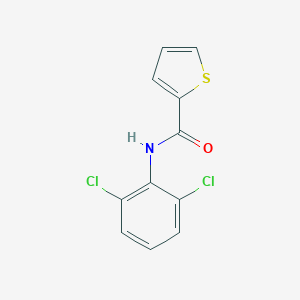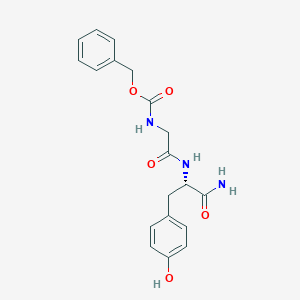![molecular formula C16H14S B100290 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole CAS No. 18428-06-3](/img/structure/B100290.png)
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole, also known as TNBT, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental chemistry. TNBT is a heterocyclic compound that contains both naphthalene and benzothiophene rings, and it possesses unique physicochemical and biological properties that make it an attractive target for research.
Mecanismo De Acción
The exact mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole as an anticancer agent is not fully understood. However, it is believed that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exerts its cytotoxic effects by inducing DNA damage, disrupting the cell cycle, and activating apoptotic pathways. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to modulate the expression of various genes and proteins that are involved in cellular signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has several advantages as a research tool, including its high potency, selectivity, and low toxicity. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole is also relatively easy to synthesize and can be modified to generate analogs with different properties. However, 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole research, including the development of more potent and selective analogs, the investigation of the mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole in more detail, and the exploration of its potential applications in other fields, such as materials science and environmental chemistry. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole also has the potential to be used in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
Métodos De Síntesis
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole can be synthesized through several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Cu-catalyzed C-N coupling reaction, and the Friedel-Crafts reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction is the most commonly used method for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole synthesis, which involves the reaction between 2-bromo-1-naphthol and 2-mercaptobenzothiazole in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
Número CAS |
18428-06-3 |
|---|---|
Nombre del producto |
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole |
Fórmula molecular |
C16H14S |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydronaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10H,3-4,7-8H2 |
Clave InChI |
WVSAPERRKOUZPV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43 |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43 |
Sinónimos |
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



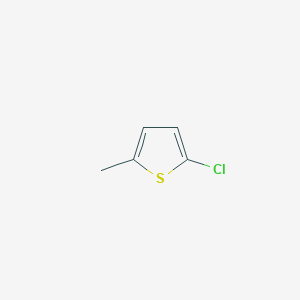
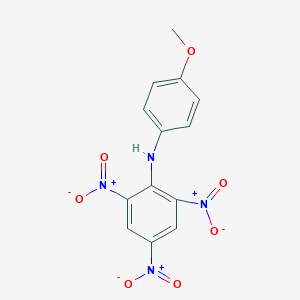
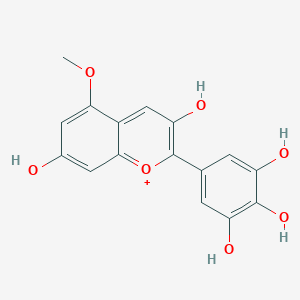
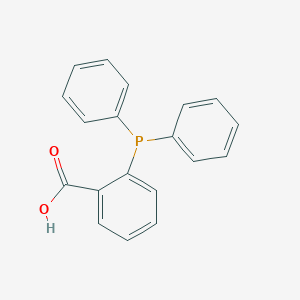
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
